3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide
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Overview
Description
3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide typically involves multiple steps. One common approach is to start with the fluorination of a benzene ring, followed by the introduction of a hydroxyl group. The pyrimidin-2-ylpiperidin-4-yl moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the fluorine atom can yield various substituted derivatives .
Scientific Research Applications
3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-fluoro-4-hydroxybenzamide: Simpler structure, lacking the pyrimidin-2-ylpiperidin-4-yl moiety.
N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide: Lacks both the fluorine and hydroxyl groups.
Uniqueness
The presence of both the fluorine and hydroxyl groups in 3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its therapeutic potential .
Properties
IUPAC Name |
3-fluoro-4-hydroxy-N-(1-pyrimidin-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-13-10-11(2-3-14(13)22)15(23)20-12-4-8-21(9-5-12)16-18-6-1-7-19-16/h1-3,6-7,10,12,22H,4-5,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJCVLEDWFWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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